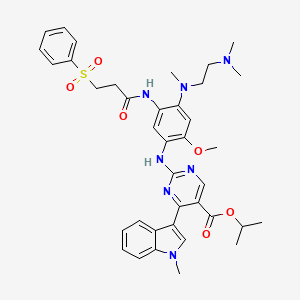![molecular formula C10H7ClO3S B12832185 Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The presence of a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a chlorinated benzo[b]thiophene derivative with a suitable esterifying agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate include:
- Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
- Methyl 6-chloro-7-hydroxybenzo[b]thiophene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group on the benzo[b]thiophene ring enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C10H7ClO3S |
|---|---|
Molecular Weight |
242.68 g/mol |
IUPAC Name |
methyl 7-chloro-6-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7ClO3S/c1-14-10(13)7-4-5-2-3-6(12)8(11)9(5)15-7/h2-4,12H,1H3 |
InChI Key |
AXBKHBDFHMFGRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


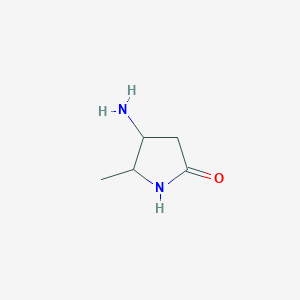
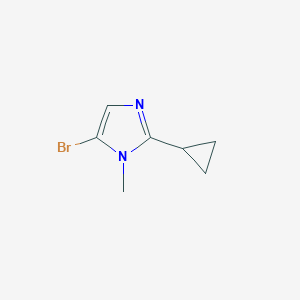
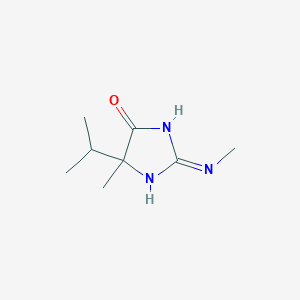
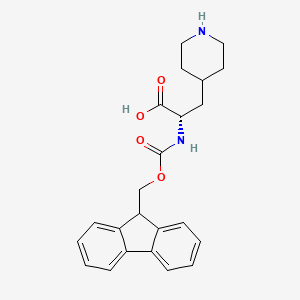
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
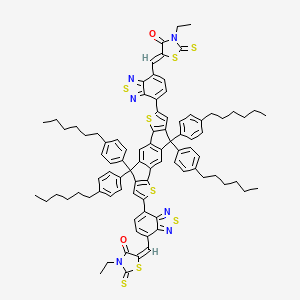
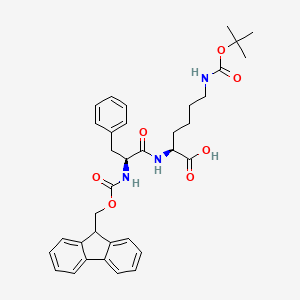
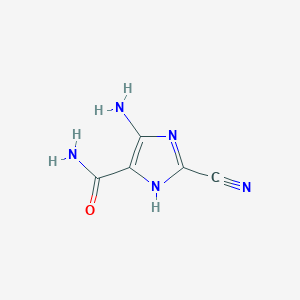
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
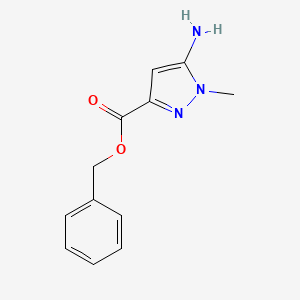
![Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B12832192.png)
![7-Bromo-4-chloropyrido[3,2-D]pyrimidin-6-amine](/img/structure/B12832211.png)
